Mal-amido-PEG3-alcohol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

分子式 |

C13H20N2O6 |

|---|---|

分子量 |

300.31 g/mol |

IUPAC 名称 |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]propanamide |

InChI |

InChI=1S/C13H20N2O6/c16-6-8-21-10-9-20-7-4-14-11(17)3-5-15-12(18)1-2-13(15)19/h1-2,16H,3-10H2,(H,14,17) |

InChI 键 |

FSZYAZFIBYJBPA-UHFFFAOYSA-N |

规范 SMILES |

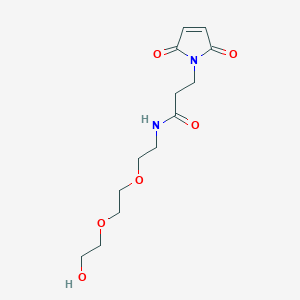

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCO |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mal-amido-PEG3-alcohol: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG3-alcohol is a heterobifunctional chemical linker integral to the rapidly advancing field of targeted protein degradation. Specifically, it is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. PROTACs are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of next-generation therapeutics.

The structure of this compound features three key components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG3) spacer, and a terminal hydroxyl (alcohol) group. The maleimide moiety allows for covalent linkage to thiol-containing entities, most notably cysteine residues within proteins. The hydrophilic PEG3 spacer enhances solubility and provides spatial separation between the conjugated molecules. The terminal alcohol serves as a versatile chemical handle for the attachment of a ligand that binds to a target protein of interest.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in the synthesis of PROTACs and other bioconjugates. The following table summarizes its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O₆ | PubChem |

| Molecular Weight | 300.31 g/mol | PubChem |

| Appearance | White to off-white solid | --- |

| Solubility | Soluble in DMSO and DMF. Limited solubility in water. | MedKoo Biosciences |

| Storage Conditions | Store at -20°C for long-term stability. | DC Chemicals |

| Purity | Typically >95% | MedKoo Biosciences |

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be adapted from established methods for similar compounds. The following is a generalized, two-step protocol based on the synthesis of related PEGylated linkers.

Experimental Protocol: Synthesis of this compound

Materials:

-

Maleic anhydride (B1165640)

-

3-aminopropanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Amino-PEG3-alcohol

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Synthesis of Maleimido-propanoic acid

-

Dissolve maleic anhydride (1.0 eq) and 3-aminopropanoic acid (1.0 eq) in a suitable solvent such as acetic acid.

-

Heat the mixture to reflux for several hours to form the amic acid intermediate.

-

Add a dehydrating agent, such as acetic anhydride, and continue to heat to facilitate the cyclization to the maleimide.

-

Cool the reaction mixture and purify the resulting maleimido-propanoic acid by recrystallization or column chromatography.

Step 2: Coupling of Maleimido-propanoic acid with Amino-PEG3-alcohol

-

Dissolve maleimido-propanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

-

Add DCC (1.1 eq) to the solution at 0°C and stir for several hours to form the NHS ester.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

In a separate flask, dissolve Amino-PEG3-alcohol (1.0 eq) and TEA (1.5 eq) in anhydrous DMF.

-

Add the activated NHS ester solution dropwise to the Amino-PEG3-alcohol solution.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in DCM to yield this compound.

Characterization:

The final product should be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Application in PROTAC Synthesis and Mechanism of Action

This compound is a critical building block in the modular synthesis of PROTACs. The synthesis of a PROTAC using this linker generally involves two key steps:

-

Attachment of the Target Protein Ligand: The hydroxyl group of this compound is typically activated or chemically modified to enable conjugation with a ligand that specifically binds to the protein of interest.

-

Conjugation to an E3 Ligase Ligand: The maleimide group of the linker-ligand conjugate is then reacted with a thiol-containing E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL-1).

The resulting PROTAC is a heterobifunctional molecule that can simultaneously bind to the target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: The PROTAC recruits an E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Application Example: Targeting KRAS G12C

The KRAS oncogene, particularly the G12C mutant, is a high-priority target in cancer therapy. PROTACs have emerged as a promising strategy to degrade this oncoprotein. A hypothetical PROTAC targeting KRAS G12C could be synthesized using this compound to link a KRAS G12C inhibitor to a ligand for an E3 ligase like Cereblon or VHL. The degradation of KRAS G12C would disrupt downstream signaling pathways, such as the MAPK pathway, thereby inhibiting cancer cell proliferation.

Caption: A PROTAC with a this compound linker can induce the degradation of KRAS G12C, thereby inhibiting the downstream MAPK signaling pathway.

Bioconjugation with this compound

The maleimide group of this compound reacts specifically and efficiently with thiol groups to form a stable thioether bond. This reaction is widely used for conjugating the linker to cysteine-containing peptides or proteins.

Experimental Protocol: Maleimide-Thiol Conjugation

Materials:

-

This compound

-

Thiol-containing molecule (e.g., a peptide with a cysteine residue)

-

Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, containing EDTA)

-

Degassing equipment

-

Reaction vessels

Procedure:

-

Preparation of Reagents:

-

Dissolve the thiol-containing molecule in the conjugation buffer. It is crucial to use a degassed buffer to prevent oxidation of the thiol groups.

-

Dissolve this compound in a small amount of an organic solvent like DMSO or DMF and then dilute it into the conjugation buffer.

-

-

Conjugation Reaction:

-

Add a 1.5 to 20-fold molar excess of this compound to the solution of the thiol-containing molecule.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by HPLC or mass spectrometry.

-

-

Quenching (Optional):

-

To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added.

-

-

Purification:

-

The resulting conjugate can be purified from excess linker and other reagents using size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.

-

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of a PROTAC utilizing this compound.

Caption: A logical workflow for the development of a PROTAC, from linker synthesis to in vivo efficacy studies.

Conclusion

This compound is a versatile and valuable tool in the field of chemical biology and drug discovery. Its well-defined structure, which includes a reactive maleimide, a hydrophilic PEG spacer, and a functionalizable alcohol, makes it an ideal linker for the construction of PROTACs. The continued exploration and application of this and similar linkers will undoubtedly fuel the development of novel therapeutics for a wide range of diseases. This guide has provided a technical overview to aid researchers in harnessing the potential of this compound in their scientific endeavors.

An In-Depth Technical Guide to Mal-amido-PEG3-alcohol: Mechanism of Action and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG3-alcohol is a heterobifunctional crosslinker that has emerged as a valuable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol, provides a versatile platform for covalently linking biomolecules to therapeutic agents or other functional moieties. This guide offers a comprehensive overview of the mechanism of action of this compound, detailed experimental considerations, and its applications in drug development.

Core Mechanism of Action: The Maleimide-Thiol Reaction

The primary mechanism of action of this compound lies in the highly specific and efficient reaction between its maleimide group and the sulfhydryl (thiol) group of a cysteine residue within a protein or peptide. This reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions (pH 6.5-7.5) to form a stable thioether bond.[] The specificity of this reaction allows for the targeted modification of cysteine residues, which are often less abundant on the protein surface compared to amine-containing residues like lysine, enabling a greater degree of control over the conjugation site.[]

The reaction rate is influenced by several factors, including pH, temperature, and the accessibility of the thiol group. At pH 7, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[]

Caption: Covalent bond formation between this compound and a thiol-containing biomolecule.

The Role of the PEG3 Spacer and Terminal Alcohol

The triethylene glycol (PEG3) spacer is a critical component of the linker, imparting several beneficial properties to the resulting bioconjugate. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the conjugate, which is particularly advantageous when working with hydrophobic drugs.[2] The flexibility of the PEG spacer can also be crucial for the biological activity of the final product, for instance, by allowing the two ends of a PROTAC to optimally engage their respective protein targets.

The terminal hydroxyl (alcohol) group provides a versatile handle for further chemical modification. It can be activated or converted to other functional groups, allowing for the subsequent attachment of a second molecule of interest. This dual functionality is a key feature of this compound, enabling the stepwise synthesis of complex bioconjugates.

Stability of the Thioether Linkage

While the thioether bond formed between the maleimide and the thiol is generally considered stable, it can be susceptible to a retro-Michael reaction, leading to deconjugation.[3][4] This is a critical consideration for in vivo applications where the stability of the conjugate directly impacts its efficacy and safety. The stability of the thiosuccinimide ring formed upon conjugation is influenced by several factors, including the substituents on the maleimide ring and the local microenvironment.

Applications in Drug Development

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. This compound serves as a building block for constructing these linkers. The maleimide group can be used to attach the linker to a cysteine residue on the target-binding ligand or a modified E3 ligase ligand. The terminal alcohol can then be used to connect the other component of the PROTAC. The length and flexibility of the PEG3 spacer are crucial for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6]

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. This compound can be used to conjugate drugs to antibodies through site-specific modification of engineered cysteine residues. This approach allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is often associated with an improved therapeutic window.[][7]

Quantitative Data

While specific kinetic and stability data for this compound are not extensively reported in the literature, the following tables provide representative data for maleimide-thiol conjugation reactions and the properties of PROTACs and ADCs, which are the primary applications of this linker. This data is intended to provide a general understanding of the expected performance parameters.

Table 1: Representative Kinetic Data for Maleimide-Thiol Conjugation

| Parameter | Value | Conditions | Reference |

| Reaction pH | 6.5 - 7.5 | Optimal for thiol specificity | [] |

| Reaction Time | 30 min - 2 hours | At room temperature | [8] |

| Half-life of N-alkyl thiosuccinimide | ~27 hours | pH 7.4, 37°C | [9] |

| Half-life of N-aryl thiosuccinimide | ~1.5 hours | pH 7.4, 37°C | [9] |

Table 2: Representative Performance Data for PROTACs with Short PEG Linkers

| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Estrogen Receptor α | 16 | < 1 | > 95 | [5] |

| TBK1 | 15 | ~ 10 | ~ 80 | [5] |

| CDK9 | 12 | ~ 5 | ~ 90 | [5] |

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Table 3: Representative Properties of ADCs with Maleimide-PEG Linkers

| Antibody Target | Linker Type | Drug-to-Antibody Ratio (DAR) | In vivo Efficacy | Reference |

| HER2 | Maleimide-PEG12 | 8 | Increased antitumor activity | [7] |

| CD30 | Maleimide-Caproyl-Val-Cit-PABC | ~4 | Approved for Hodgkin lymphoma | [10] |

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. The specific conditions may require optimization depending on the protein and other molecules involved.

Protocol 1: General Protein Labeling with this compound

1. Materials:

-

Thiol-containing protein (e.g., cysteine-engineered antibody)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: N-acetylcysteine or L-cysteine

-

Purification system: Size-exclusion chromatography (SEC) or dialysis

2. Procedure:

-

Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the target cysteine is in a disulfide bond, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

-

Linker Preparation: Immediately before use, dissolve this compound in a suitable organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a 10-fold molar excess of the quenching reagent over the maleimide to stop the reaction. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the conjugate using SEC or dialysis to remove unreacted linker and quenching reagent.

-

Characterization: Characterize the conjugate by SDS-PAGE, mass spectrometry (to determine the degree of labeling), and functional assays.

Protocol 2: Two-Step Synthesis of a PROTAC using this compound

1. Materials:

-

Thiol-containing target-binding ligand

-

This compound

-

E3 ligase ligand with a reactive group for the alcohol (e.g., a carboxylic acid)

-

Activation reagents for the alcohol (e.g., p-nitrophenyl chloroformate) or for the carboxylic acid (e.g., HATU, EDC/NHS)

-

Appropriate solvents (e.g., DMF, DMSO) and purification systems (e.g., HPLC)

2. Procedure:

-

Step 1: Conjugation to the first ligand:

-

React the thiol-containing target-binding ligand with this compound in a suitable buffer (e.g., PBS pH 7.2) with a co-solvent if necessary.

-

Monitor the reaction by LC-MS.

-

Purify the resulting intermediate (Ligand 1-Linker-OH) by HPLC.

-

-

Step 2: Conjugation to the second ligand:

-

Method A (Activation of the alcohol): Activate the hydroxyl group of the purified intermediate (e.g., by forming a p-nitrophenyl carbonate). React the activated intermediate with an amine-containing E3 ligase ligand.

-

Method B (Activation of a carboxyl group): If the E3 ligase ligand contains a carboxylic acid, activate it using standard coupling reagents (e.g., HATU or EDC/NHS). Then, react the activated E3 ligase ligand with the hydroxyl group of the Ligand 1-Linker-OH intermediate.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC by preparative HPLC.

-

-

Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Caption: A generalized workflow for the two-step synthesis of a PROTAC.

Conclusion

This compound is a versatile and valuable tool for the construction of complex bioconjugates for therapeutic and research applications. Its well-defined structure, combining a thiol-reactive maleimide, a beneficial PEG spacer, and a modifiable alcohol, facilitates the synthesis of potent and well-characterized molecules like PROTACs and ADCs. A thorough understanding of its mechanism of action, stability considerations, and appropriate experimental protocols is essential for its successful implementation in the development of next-generation targeted therapies.

References

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Integral Role of Mal-amido-PEG3-alcohol in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2] Among the diverse array of linkers, those based on polyethylene (B3416737) glycol (PEG) are frequently employed to enhance hydrophilicity and optimize the spatial orientation of the two ligands.[3][4]

This technical guide provides an in-depth examination of Mal-amido-PEG3-alcohol, a specific PEG-based linker used in the synthesis of PROTACs.[5] We will explore its chemical and physical properties, its role in PROTAC synthesis, and provide detailed experimental protocols for the evaluation of PROTACs incorporating such linkers.

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is essential for rational PROTAC design. This compound is a bifunctional linker featuring a maleimide (B117702) group, a three-unit PEG chain, and a terminal alcohol. The maleimide group allows for covalent conjugation to thiol-containing moieties, such as cysteine residues on a protein ligand, while the terminal alcohol provides a reactive handle for attachment to the E3 ligase ligand.[6][7]

| Property | Value | Source |

| Molecular Formula | C13H20N2O6 | [8] |

| Molecular Weight | 300.31 g/mol | [8] |

| IUPAC Name | 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]propanamide | [8] |

| XLogP3 | -1.2 | [8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 7 | [8] |

| Rotatable Bond Count | 11 | [8] |

Role in PROTAC Efficacy: An Illustrative Example

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Source |

| MT-802 | Wild-type BTK | NAMALWA | 14.6 | >99 | |

| MT-802 | C481S mutant BTK | XLAs | 14.9 | >99 |

Signaling Pathways and Experimental Workflows

The fundamental mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The following diagrams illustrate this signaling pathway and a typical experimental workflow for the design and evaluation of PROTACs.

Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of PROTACs.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step approach for conjugating a thiol-containing POI ligand and an amine-containing E3 ligase ligand using this compound.

Step 1: Conjugation of this compound to a Thiol-Containing POI Ligand

-

Materials:

-

Thiol-containing POI ligand

-

This compound

-

Thiol-free buffer (e.g., phosphate-buffered saline, PBS), pH 6.5-7.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction vessel

-

Stirring equipment

-

Purification system (e.g., HPLC)

-

-

Procedure:

-

Dissolve the thiol-containing POI ligand in the thiol-free buffer.

-

Dissolve a 1.5 to 2-fold molar excess of this compound in a minimal amount of DMF or DMSO.

-

Add the this compound solution to the POI ligand solution with stirring.

-

Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

-

Monitor the reaction progress by LC-MS.

-

Purify the resulting POI ligand-linker conjugate by reverse-phase HPLC.

-

Step 2: Activation of the Terminal Alcohol and Conjugation to an Amine-Containing E3 Ligase Ligand

-

Materials:

-

POI ligand-linker conjugate from Step 1

-

p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Amine-containing E3 ligase ligand

-

Anhydrous DMF

-

Purification system (e.g., HPLC)

-

-

Procedure:

-

Dissolve the POI ligand-linker conjugate in anhydrous DCM.

-

Cool the solution to 0°C and add TEA or DIPEA (2-3 equivalents).

-

Add TsCl or MsCl (1.2 equivalents) dropwise and stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated POI ligand-linker.

-

Dissolve the activated POI ligand-linker and the amine-containing E3 ligase ligand (1.5 equivalents) in anhydrous DMF.

-

Add a non-nucleophilic base such as DIPEA (3 equivalents) and stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Purify the final PROTAC product by reverse-phase HPLC.

-

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of the target protein in cells treated with a PROTAC.

-

Materials:

-

Cell line expressing the target protein

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Repeat the immunoblotting process for the loading control antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

-

References

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. confluore.com [confluore.com]

- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. researchgate.net [researchgate.net]

- 5. GMB 475 | Active Degraders | Tocris Bioscience [tocris.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound | C13H20N2O6 | CID 121405568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Mal-amido-PEG3-alcohol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of Mal-amido-PEG3-alcohol, a heterobifunctional linker commonly employed in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Understanding these core physicochemical properties is critical for ensuring the optimal performance, manufacturability, and in vivo efficacy of the resulting therapeutic agents.

Core Properties of this compound

This compound possesses a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol functionality. The maleimide group provides a reactive handle for covalent modification of thiol-containing molecules, such as cysteine residues in proteins.[1] The hydrophilic PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugate.[2] The terminal alcohol can be used for further chemical modifications if required.

Solubility Profile

The incorporation of the hydrophilic triethylene glycol (PEG3) spacer significantly enhances the aqueous solubility of this compound.[2] This property is advantageous for bioconjugation reactions, which are often performed in aqueous buffer systems. While specific quantitative solubility data for this compound is not extensively published, its solubility characteristics in various common laboratory solvents are summarized below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Dichloromethane (DCM) | Soluble | [2] |

| Dimethylformamide (DMF) | Soluble | [2] |

Stability Profile

The stability of this compound is primarily dictated by the chemical reactivity of the maleimide ring. Understanding its stability under various conditions is crucial for storage, handling, and reaction optimization.

Storage and Handling

For optimal stability, this compound should be stored under controlled conditions to prevent degradation.

Table 2: Recommended Storage Conditions

| Condition | Duration | Temperature | Atmosphere | Light | Reference |

| Short-term | Days to Weeks | 0 - 4 °C | Dry | Dark | [1] |

| Long-term | Months to Years | -20 °C | Dry | Dark | [1] |

The compound is generally stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.[1] It is important to avoid contact with strong acids, strong bases, and strong oxidizing or reducing agents, as these can promote the degradation of the maleimide group.

pH-Dependent Hydrolysis

The maleimide ring of this compound is susceptible to hydrolysis, particularly at elevated pH. This hydrolysis reaction results in the opening of the maleimide ring to form a non-reactive maleamic acid derivative, rendering the linker incapable of reacting with thiols. The rate of hydrolysis is significantly influenced by the pH of the solution.

The reaction is generally slow at neutral pH (6.5-7.5) but accelerates significantly as the pH becomes more alkaline.[3] Therefore, for bioconjugation reactions, it is crucial to maintain the pH within the optimal range for the thiol-maleimide reaction while minimizing hydrolysis.

Thiol-Maleimide Reaction and Thioether Bond Stability

The primary utility of this compound lies in its ability to react specifically with thiol groups to form a stable thioether linkage. This reaction is highly efficient within a pH range of 6.5-7.5.

While the resulting thioether bond is generally considered stable, it can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. However, the thiosuccinimide ring formed upon conjugation can undergo hydrolysis, which, in this context, is a beneficial reaction as it leads to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge or syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

-

Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution by either centrifugation at high speed or by filtering the supernatant through a 0.22 µm syringe filter.

-

Carefully collect the clear supernatant.

-

Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

-

Analyze the standard solutions and the supernatant from the solubility experiment by HPLC-UV.

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.

Protocol for Assessing Stability by HPLC

This protocol describes a stability-indicating HPLC method to monitor the degradation of this compound over time under specific storage conditions.

Materials:

-

This compound

-

Aqueous buffer (e.g., phosphate (B84403) buffer at various pH values)

-

Organic solvent for stock solution (e.g., DMSO)

-

HPLC system with a UV detector

-

Temperature-controlled incubator or water bath

-

Vials

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare solutions of this compound at a known concentration in the desired aqueous buffers (e.g., pH 5, 7.4, and 9).

-

Store the solutions under controlled temperature and light conditions.

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately analyze the aliquots by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products (e.g., the maleamic acid).

-

Monitor the decrease in the peak area of the intact this compound and the appearance of any degradation product peaks over time.

-

The rate of degradation can be determined by plotting the natural logarithm of the concentration of the intact compound versus time. For a first-order reaction, the slope of the line will be the negative of the rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

This comprehensive guide provides a foundational understanding of the critical solubility and stability aspects of this compound, empowering researchers to optimize its use in the development of novel bioconjugate therapeutics. The provided experimental protocols offer a starting point for the in-house characterization of this versatile linker.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

The Pivotal Role of the Hydroxyl Group in Mal-amido-PEG3-alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG3-alcohol is a heterobifunctional crosslinker integral to the advancement of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This molecule is composed of three key functional components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. While the maleimide group's reactivity towards thiols is well-established for protein conjugation, the terminal hydroxyl group offers a versatile handle for further chemical modification, significantly expanding the linker's utility. This technical guide provides an in-depth exploration of the function of the hydroxyl group in this compound, detailing its chemical derivatization, and the strategic implications for drug development.

Core Function of the Hydroxyl Group: A Gateway to Diverse Functionalities

The primary alcohol of this compound is a versatile functional group that can be chemically modified to introduce a wide array of functionalities, thereby tailoring the linker to specific applications.[1] Its strategic importance lies in its ability to serve as a precursor for the introduction of different reactive moieties, enabling the conjugation of various payloads, imaging agents, or other biomolecules.

Key Derivatization Reactions of the Terminal Hydroxyl Group

The hydroxyl group can be converted into a variety of other functional groups through well-established organic chemistry reactions. The choice of derivatization strategy depends on the desired final functionality and the compatibility with other components of the molecule.

1. Activation for Nucleophilic Substitution:

A common strategy to enhance the reactivity of the hydroxyl group is to convert it into a good leaving group, making it susceptible to nucleophilic attack.

-

Tosylation/Mesylation: The hydroxyl group can be reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form a tosylate or mesylate ester.[2][3][4] These sulfonate esters are excellent leaving groups, facilitating subsequent reactions with nucleophiles such as amines, azides, and thiols.

-

Activation with p-Nitrophenyl Chloroformate: Reaction with p-nitrophenyl chloroformate in the presence of a base converts the hydroxyl group into a reactive p-nitrophenyl carbonate.[5][6][7] This activated carbonate readily reacts with primary amines to form stable carbamate (B1207046) linkages.

2. Conversion to Other Functional Groups:

-

Conversion to Amines: The hydroxyl group can be converted to a primary amine through a two-step process. First, it is activated as a tosylate or mesylate, followed by reaction with sodium azide (B81097) to form an azide intermediate. The azide is then reduced to a primary amine using reagents like triphenylphosphine (B44618) (PPh3) or by catalytic hydrogenation.[8][9][10]

-

Conversion to Azides: As mentioned above, the tosylated or mesylated intermediate can be reacted with sodium azide to introduce an azide group.[2][11][12] The azide functionality is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling highly efficient and specific conjugation to alkyne-containing molecules.

Quantitative Analysis of Hydroxyl Group Derivatization

The efficiency of the derivatization reactions can be quantified using various analytical techniques.

| Analytical Technique | Information Provided |

| NMR Spectroscopy (¹H NMR) | ¹H NMR is a powerful tool for monitoring the conversion of the hydroxyl group. The disappearance of the characteristic hydroxyl proton signal and the appearance of new signals corresponding to the protons of the newly introduced functional group can be used to determine the reaction's completion and quantify the degree of substitution.[13][14][15][16][17] |

| Mass Spectrometry (MS) | Mass spectrometry, including techniques like ESI-MS and MALDI-MS, can confirm the successful modification of the linker by detecting the expected mass shift corresponding to the addition of the new functional group.[18][19][20][21][22] |

Experimental Protocols

Protocol 1: Tosylation of this compound

Objective: To activate the terminal hydroxyl group of this compound by converting it to a tosylate ester.

Materials:

-

This compound

-

Tosyl chloride (TsCl)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.

-

Slowly add a solution of tosyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the tosylated linker.

Protocol 2: Conversion of Tosylated Mal-amido-PEG3-linker to an Azide

Objective: To synthesize an azide-functionalized linker for click chemistry applications.

Materials:

-

Tosylated Mal-amido-PEG3-linker

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Dissolve the tosylated Mal-amido-PEG3-linker in anhydrous DMF.

-

Add sodium azide (3-5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with DCM.

-

Wash the organic layer with deionized water several times to remove DMF and excess sodium azide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the azide-functionalized linker.

Signaling Pathways and Logical Relationships

The derivatization of the hydroxyl group on this compound is a critical step in the synthesis of complex bioconjugates like PROTACs. The linker's properties, which are modulated by the hydroxyl group's modification, directly impact the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for inducing target protein degradation.

References

- 1. Mal-PEG3-alcohol, 146551-23-7 | BroadPharm [broadpharm.com]

- 2. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. old.afu.edu.np [old.afu.edu.np]

- 6. EP1419191B1 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]

- 7. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]

- 8. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2004035657A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents [patents.google.com]

- 10. US20070249870A1 - Method for preparing multi-arm poly (ethylene glycol) amines - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 21. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Mal-amido-PEG3-alcohol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously deemed "undruggable." At the heart of this approach lie Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker connecting the target-binding ligand and the E3 ligase recruiter is a critical determinant of PROTAC efficacy. This technical guide provides an in-depth exploration of Mal-amido-PEG3-alcohol, a versatile linker increasingly employed in the design and synthesis of potent and effective PROTACs. We will delve into its chemical properties, role in PROTAC design, and provide detailed experimental protocols for its application, supported by illustrative data and visualizations to empower researchers in the field of drug discovery.

Introduction to this compound in Targeted Protein Degradation

This compound is a heterobifunctional linker that incorporates a maleimide (B117702) group, an amide bond, a three-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal alcohol functional group.[1][2] This specific combination of features makes it a valuable tool for PROTAC development. The maleimide group allows for covalent conjugation to thiol-containing moieties, while the alcohol can be readily modified for attachment to a warhead or E3 ligase ligand. The PEG3 spacer offers a balance of flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[]

The fundamental principle of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[4] The linker plays a crucial role in this process by dictating the distance and orientation between the two recruited proteins, which is essential for the formation of a stable and productive ternary complex.

Core Concepts and Signaling Pathway

The general mechanism of action for a PROTAC is a cyclical process that results in the catalytic degradation of the target protein.

Caption: General mechanism of PROTAC-mediated protein degradation.

A key signaling pathway that is often targeted by PROTACs is the Androgen Receptor (AR) signaling pathway, which is a critical driver in prostate cancer.

Caption: Androgen Receptor (AR) signaling pathway and its disruption by a PROTAC.

Quantitative Data Presentation

Table 1: Illustrative Degradation Performance of an AR-Targeting PROTAC with a PEG3 Linker

| Parameter | Value | Cell Line | Reference |

| DC50 | < 1 nM | VCaP | [5] |

| Dmax | ~98% | VCaP | [5] |

| Binding Affinity (AR) | Low nM | - | [6] |

Table 2: Illustrative Degradation Performance of a BRD4-Targeting PROTAC with a PEG3 Linker

| Parameter | Value | Cell Line | Reference |

| DC50 | 14.2 nM | - | [7] |

| Dmax | >90% | HeLa | [8] |

| Binding Affinity (BRD4 BD1) | 41.8 nM | - | [7] |

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of a PROTAC utilizing a this compound linker.

Synthesis of a PROTAC using this compound

This protocol describes a general two-step process for conjugating a target protein ligand (TBL) containing a thiol group and an E3 ligase ligand (E3L) containing an amine group to the this compound linker.

Experimental Workflow: PROTAC Synthesis

Caption: General experimental workflow for PROTAC synthesis.

Step 1: Conjugation of Thiol-containing Target Protein Ligand to this compound

-

Reaction Setup: Dissolve the thiol-containing TBL (1.0 eq) and this compound (1.1 eq) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2, optionally with a co-solvent like DMF or DMSO to ensure solubility.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The maleimide group of the linker will react with the thiol group on the TBL to form a stable thioether bond.

-

Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the TBL-linker conjugate.

-

Purification: Once the reaction is complete, the intermediate can be purified by reverse-phase HPLC or used directly in the next step after a simple work-up (e.g., extraction).

Step 2: Activation of the Terminal Alcohol and Coupling to Amine-containing E3 Ligase Ligand

-

Activation of Terminal Alcohol: Dissolve the TBL-linker intermediate (1.0 eq) in anhydrous DCM. Add triethylamine (B128534) (2.0 eq) and cool the solution to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS). The resulting mesylate is typically used without further purification.

-

Amide Coupling: Dissolve the amine-containing E3L (1.2 eq) and the crude TBL-linker-mesylate in anhydrous DMF. Add a non-nucleophilic base such as DIPEA (3.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature overnight.

-

Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude PROTAC by preparative reverse-phase HPLC to yield the final product.

Biological Evaluation: Western Blot for Protein Degradation

This protocol is used to determine the extent of target protein degradation in cells treated with the synthesized PROTAC.

-

Cell Culture and Treatment: Plate the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.

Conclusion

This compound is a highly adaptable and effective linker for the construction of PROTACs. Its well-defined structure and versatile functional groups allow for the systematic design and synthesis of potent protein degraders. The methodologies and illustrative data presented in this guide provide a solid foundation for researchers to explore the vast potential of targeted protein degradation. As the field continues to advance, the rational design of PROTACs, facilitated by linkers like this compound, will be instrumental in developing the next generation of therapeutics for a wide range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PROTACs | DC Chemicals [dcchemicals.com]

- 8. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

The Linchpin of Targeted Protein Degradation: A Technical Guide to PROTAC Linker Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable."[1] These heterobifunctional molecules function by co-opting the cell's endogenous ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[1][2] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the choice of ligands dictates the target specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[4][5][6] This in-depth guide delves into the fundamental principles of PROTAC linker design, providing a comprehensive overview for researchers in the field.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The fundamental mechanism of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity.[7][8][9] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][10] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[1][3] This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors.[3][7]

Core Principles of Linker Design

The design of an effective PROTAC linker is a multifaceted optimization process that requires careful consideration of several key parameters.[5][11] The linker's primary role is to position the POI and E3 ligase in a productive orientation within the ternary complex to enable efficient ubiquitination.[3][12]

Linker Composition

The chemical makeup of the linker significantly influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.[2][3] The most common linker types fall into two main categories:

-

Flexible Linkers: These are the most prevalent type in early-stage PROTAC development due to their synthetic accessibility.[3][13]

-

Alkyl Chains: Simple hydrocarbon chains offer a high degree of conformational flexibility.[3] However, they are generally hydrophobic, which can negatively impact solubility.[3][]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are widely used to improve the hydrophilicity and solubility of PROTACs.[2][3][15]

-

-

Rigid Linkers: These linkers incorporate cyclic moieties, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints.[2][3] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and metabolic stability.[3][]

-

Triazole-containing Linkers: Often synthesized via "click chemistry," the triazole moiety is metabolically stable and can be a component of a rigid linker strategy.[2][]

-

Linker Length

The length of the linker is a critical parameter that must be empirically determined for each specific POI-E3 ligase pair.[3][12] A linker that is too short may result in steric hindrance, preventing the formation of a stable ternary complex.[5] Conversely, a linker that is too long might lead to unproductive binding modes where the lysine residues on the POI are not optimally positioned for ubiquitination.[5][12]

Attachment Points

The points at which the linker is connected to the POI and E3 ligase ligands, known as the "exit vectors," are crucial for successful PROTAC design.[3][5] The linker should be attached at a solvent-exposed region of the ligand that does not interfere with its binding to the target protein.[3][13] The choice of attachment point can significantly impact the stability and geometry of the ternary complex.[5]

Quantitative Analysis of Linker Properties on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[]

-

Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[]

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [3]

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [3][16]

| Linker Type | Linker Length (atoms) | Degradation Efficacy |

| PEG | 12 | Effective |

| PEG | 16 | More Potent |

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [3]

| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |

| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |

| Rigid (Disubstituted Cyclohexane) | Rigidified PROTAC | Enhanced degradation |

Table 4: Impact of Linker Composition on CRBN Degradation in HEK293T cells [3]

| Linker Composition | CRBN Degradation |

| Alkyl | Concentration-dependent decrease |

| PEG | More potent degradation |

Table 5: Impact of Linker Length (Alkyl Chain) on BRD4 Degradation [2]

| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |

| PROTAC A | 8 | > 1000 | < 10 | HeLa | VHL |

| PROTAC B | 10 | 250 | ~60 | HeLa | VHL |

| PROTAC C | 12 | 25 | > 90 | HeLa | VHL |

| PROTAC D | 14 | 150 | ~70 | HeLa | VHL |

Table 6: Impact of Linker Type (12 atoms) on BRD4 Degradation [2]

| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability | Solubility |

| PROTAC C | Alkyl | 25 | > 90 | Moderate | Low |

| PROTAC E | PEG | 15 | > 95 | High | High |

| PROTAC F | Piperazine | 50 | ~85 | Moderate | Moderate |

Experimental Protocols

The development and evaluation of PROTACs involve a series of key experiments. The following are detailed methodologies for some of the most critical assays.

PROTAC Synthesis

The synthesis of PROTACs is often a modular process, involving the separate synthesis of the POI ligand, the E3 ligase ligand, and a bifunctional linker, followed by their coupling.[17] Two common methods for linker conjugation are amide bond formation and click chemistry.

Protocol 1: Amide Bond Formation [18]

This protocol describes a general procedure for the amide coupling of a carboxylic acid-functionalized component with an amine-functionalized component.

-

Reagent Preparation:

-

Dissolve the carboxylic acid of interest (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).

-

In a separate vial, dissolve the amine-containing component (e.g., Thalidomide-O-C10-NH2) (1.1 eq) in anhydrous DMF.

-

Prepare a solution of a coupling agent, such as HATU (1.2 eq), in anhydrous DMF.

-

-

Reaction Setup:

-

To the solution of the carboxylic acid, add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the solution of the amine-containing component to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" [15]

This protocol describes the "click" reaction between an azide-functionalized component and an alkyne-functionalized component.

-

Reaction Setup:

-

Dissolve the alkyne-containing component (1.0 eq) and the azide-containing component (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H2O or DMF).

-

In a separate vial, prepare a fresh solution of a reducing agent, such as sodium ascorbate (B8700270) (0.2 eq), in water.

-

In another vial, prepare a solution of a copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.

-

Protein Degradation Assays

Protocol 3: Western Blotting for Protein Degradation [5][][19]

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

-

Calculate DC50 and Dmax values from the dose-response curves.

-

Experimental and Logical Workflows

The development of a PROTAC is an iterative process that involves design, synthesis, and biological evaluation.

The relationship between linker length and PROTAC efficacy is often non-linear and can be conceptualized as a "Goldilocks" scenario.

Conclusion

The linker is a critical and highly tunable component of a PROTAC molecule that plays a pivotal role in determining its biological activity. A deep understanding of the principles of linker design, including composition, length, and attachment points, is essential for the successful development of potent and selective protein degraders. The empirical and iterative process of linker optimization, guided by quantitative cellular and biochemical assays, remains a cornerstone of PROTAC discovery. As our understanding of the structural biology of ternary complexes continues to grow, more rational and predictive approaches to linker design will undoubtedly accelerate the translation of this transformative technology into novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 5. Western blot protocol | Abcam [abcam.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 9. lifesensors.com [lifesensors.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines [morressier.com]

- 13. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. ptglab.com [ptglab.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using Mal-amido-PEG3-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing Mal-amido-PEG3-alcohol as a versatile linker. The maleimide (B117702) group allows for covalent conjugation to thiol-containing moieties, such as cysteine residues on a target protein ligand, while the terminal alcohol can be activated for subsequent coupling to an E3 ligase ligand. The polyethylene (B3416737) glycol (PEG) component enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

Mechanism of Action

A PROTAC synthesized using this compound functions by inducing the proximity of the target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: General mechanism of action of a PROTAC.

Experimental Protocols

This section provides a representative protocol for the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase.

Hypothetical PROTAC Structure: JQ1-Mal-amido-PEG3-Pomalidomide

-

Target Ligand: JQ1 (a well-characterized BRD4 inhibitor with a free thiol group for conjugation).

-

E3 Ligase Ligand: Pomalidomide (B1683931) (a derivative with a suitable attachment point for the linker).

-

Linker: this compound.

Protocol 1: Synthesis of JQ1-(this compound) Intermediate

This protocol describes the conjugation of the BRD4 ligand (JQ1-SH) to the this compound linker.

Materials:

-

JQ1-SH (thiol-modified JQ1)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel

-

Magnetic stirrer

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Dissolve JQ1-SH (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the JQ1-(this compound) intermediate.

-

Characterize the purified product by MS and NMR.

Protocol 2: Synthesis of the Final PROTAC (JQ1-Mal-amido-PEG3-Pomalidomide)

This protocol describes the coupling of the JQ1-linker intermediate to the E3 ligase ligand (Pomalidomide).

Materials:

-

JQ1-(this compound) intermediate

-

Pomalidomide derivative with a carboxylic acid handle

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel

-

Magnetic stirrer

-

HPLC for purification

-

MS and NMR for characterization

Procedure:

-

Dissolve the pomalidomide derivative (1.1 eq) in anhydrous DMF.

-

Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the JQ1-(this compound) intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by reverse-phase HPLC.

-

Characterize the purified product by high-resolution MS and NMR.

Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

Data Presentation

The following table presents hypothetical quantitative data for the synthesis and biological activity of the JQ1-Mal-amido-PEG3-Pomalidomide PROTAC. This data is for illustrative purposes and actual results may vary.

| Parameter | Value | Method |

| Synthesis | ||

| Yield of Intermediate | 65% | Gravimetric analysis after purification |

| Purity of Intermediate | >98% | HPLC |

| Yield of Final PROTAC | 40% | Gravimetric analysis after purification |

| Purity of Final PROTAC | >99% | HPLC |

| Biological Activity | ||

| DC50 (BRD4 degradation) | 50 nM | Western Blot |

| Dmax (BRD4 degradation) | >95% | Western Blot |

| Cell Viability IC50 | 150 nM | MTT Assay |

Signaling Pathway

BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that plays a crucial role in the regulation of gene expression. It binds to acetylated histones and recruits transcriptional machinery to specific gene promoters, including those of oncogenes like c-MYC. The degradation of BRD4 by a PROTAC leads to the downregulation of these target genes, which can inhibit cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway is a key signaling cascade that is often dysregulated in cancer and can be influenced by BRD4 activity.

Application Notes and Protocols for the Reaction of Mal-amido-PEG3-alcohol with Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of proteins and other biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. The reaction between a maleimide (B117702) group and the thiol (sulfhydryl) group of a cysteine residue is a highly specific and efficient method for bioconjugation.[1][2][3] Mal-amido-PEG3-alcohol is a heterobifunctional linker that leverages this chemistry, incorporating a maleimide group for covalent attachment to cysteine residues, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal alcohol group for further derivatization.[4][5] This application note provides a detailed overview of the reaction, experimental protocols, and key considerations for utilizing this compound in your research.

The maleimide-thiol reaction proceeds via a Michael addition, forming a stable thioether bond.[2][6] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, allowing for precise targeting of cysteine residues.[1][2]